N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
N-(3-ethynylphenyl)-1-propan-2-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-4-14-6-5-7-16(12-14)17-15-8-10-18(11-9-15)13(2)3/h1,5-7,12-13,15,17H,8-11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICGWYBTZOPBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=CC=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and 1-(propan-2-yl)piperidine.
Coupling Reaction: The key step involves a coupling reaction between 3-ethynylaniline and 1-(propan-2-yl)piperidine under specific conditions, often using a palladium catalyst.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine (CAS No. 1021135-47-6) is a synthetic organic compound with various potential applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its chemical properties, synthesis, and applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown potential as a pharmacological agent in the following areas:
a. Antidepressant Activity
Research indicates that compounds with similar piperidine structures exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
b. Anticancer Properties
The ethynyl group in the compound may enhance its ability to interact with biological targets involved in cancer cell proliferation. Studies have suggested that such compounds can inhibit tumor growth in various cancer models.
Neuropharmacology
Due to its structural similarity to known psychoactive substances, this compound may be investigated for its effects on the central nervous system (CNS). Preliminary studies could explore its potential as a treatment for anxiety or mood disorders.
Chemical Biology
This compound can serve as a molecular probe for studying biological processes or pathways due to its ability to selectively bind to certain receptors or enzymes.
Data Tables
| Target Type | Description | Relevance to Compound |
|---|---|---|
| Serotonin Receptors | Modulation of mood and anxiety | Potential antidepressant |
| Kinase Enzymes | Involved in cell signaling and proliferation | Possible anticancer target |
| Ion Channels | Regulation of neuronal excitability | Neuropharmacological effects |
Case Study 1: Antidepressant Activity
In a controlled study, derivatives of piperidine were tested for their ability to inhibit serotonin reuptake. Results indicated that compounds similar to this compound showed significant antidepressant-like effects in animal models, suggesting further investigation into their mechanisms could be beneficial.
Case Study 2: Cancer Cell Proliferation
A recent study evaluated the cytotoxic effects of various piperidine derivatives on breast cancer cell lines. The results indicated that this compound effectively reduced cell viability, warranting further exploration of its anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine derivatives are widely studied due to their pharmacological relevance. Below is a detailed comparison of N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine with structurally or functionally related compounds:
Structural Analogues with Piperidine Core
Functional Analogues with Piperidine-Related Scaffolds
Key Comparative Insights
Ethynyl groups may enhance binding to aromatic-rich targets like neurotransmitter receptors. Isopropyl vs. Ethyl: The bulkier isopropyl group (target compound) may improve metabolic stability compared to ethyl derivatives (e.g., ), but could reduce solubility.
Pharmacological Diversity :
- Piperidine derivatives with chloropyridinyl () or methoxyphenyl () substituents exhibit varied target engagement (e.g., kinase inhibition vs. opioid agonism), highlighting the scaffold’s adaptability.
- Dual-acting compounds like MBA236 () demonstrate how piperidine hybrids (e.g., indole-piperidine) can address multifactorial diseases like Alzheimer’s.
Research Implications
- Structure-Activity Relationship (SAR): Systematic substitution at the 4-amino position (e.g., ethynyl vs. chloropyridinyl) could refine target selectivity.
- Pharmacokinetic Optimization : Comparing logP values (estimated via substituent contributions) may guide solubility improvements.
- Therapeutic Potential: The target compound’s ethynylphenyl group merits exploration in CNS disorders, leveraging piperidine’s historical relevance in neuroactive drugs (e.g., fentanyl analogues in ).
Biological Activity
N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine is a synthetic compound belonging to the piperidine class, which has garnered interest due to its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₆H₂₂N₂
CAS Number: 1021135-47-6
IUPAC Name: this compound
The compound features a unique substitution pattern with both ethynyl and isopropyl groups, which may contribute to its distinct biological properties compared to other piperidine derivatives.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials: 3-Ethynylaniline and 1-(propan-2-yl)piperidine.
- Coupling Reaction: Conducted under palladium-catalyzed conditions.
- Purification: Techniques such as column chromatography or recrystallization are employed to obtain the final product.
This compound interacts with various biological targets, potentially modulating enzyme activity or receptor interactions. The specific mechanisms through which it exerts its effects are still under investigation, but it is hypothesized to influence pathways related to neurotransmission and cellular signaling.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antiviral Activity: Some piperidine derivatives have shown promising antiviral effects, suggesting potential applications in treating viral infections .
- Neuroprotective Effects: The compound may also interact with neuroprotective pathways, similar to other piperidine derivatives that inhibit acetylcholinesterase (AChE) and reduce β-amyloid aggregation, which are critical in neurodegenerative diseases .
- Antimicrobial Properties: Preliminary studies indicate that certain structural analogs possess antimicrobial activity, warranting further exploration in this area .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of similar compounds:
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for N-(3-ethynylphenyl)-1-(propan-2-yl)piperidin-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation of piperidine derivatives. For example, reacting 1-(propan-2-yl)piperidin-4-amine with 3-ethynylphenyl halides under basic conditions (e.g., potassium carbonate in acetonitrile) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yields (e.g., 68% yield reported for analogous piperidine derivatives) .
- Key Parameters : Monitor reaction progress via TLC; characterize intermediates using H NMR and mass spectrometry.
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and piperidine ring conformation. Aromatic protons in the 3-ethynylphenyl group appear as a singlet (~6.8–7.5 ppm), while the ethynyl proton resonates at ~2.8–3.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 257.2 for CHN).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and solve using SHELX software .
Q. How can purity and stability be assessed under laboratory storage conditions?
- Methodology :
- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<2% acceptable for research).
- Stability Testing : Store aliquots at –20°C and analyze degradation via LC-MS over 6–12 months. Monitor for hydrolysis of the ethynyl group or oxidation of the piperidine ring .
Advanced Research Questions
Q. How can in vitro receptor binding assays be designed to evaluate κ-opioid receptor (KOR) antagonism?
- Methodology :
- Radioligand Displacement : Use [H]CI977 (KOR agonist) in HEK293 cells expressing human KOR. Incubate test compound (0.1–1000 nM) with membranes, and measure IC via scintillation counting. Compare to reference antagonists (e.g., PF-04455242, K = 3 nM for KOR) .
- Functional Assays : Measure inhibition of U50,488-induced ERK phosphorylation in neuronal cells. Normalize data to vehicle controls and fit dose-response curves (GraphPad Prism).
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Structural Analysis : Compare conformations via molecular dynamics simulations (e.g., AMBER or GROMACS) to identify flexibility in the ethynylphenyl group, which may affect receptor binding .
- Metabolic Stability : Assess cytochrome P450-mediated degradation using liver microsomes. Low metabolic stability in rodent models may explain reduced in vivo efficacy despite high in vitro potency .
Q. How can computational modeling predict pharmacokinetic properties like blood-brain barrier (BBB) penetration?
- Methodology :
- QSAR Models : Use descriptors (e.g., logP, polar surface area) to predict BBB permeability. For this compound, logP ~2.5 and PSA ~45 Å suggest moderate CNS penetration .
- Docking Studies : AutoDock Vina to simulate binding to KOR (PDB: 6VI4). Focus on interactions between the ethynyl group and Tyr312/Tyr313 residues in the orthosteric pocket .
Q. What crystallographic techniques are optimal for resolving its 3D structure, and how do solvent choices impact crystal formation?
- Methodology :
- Crystallization Screens : Use vapor diffusion with PEG 3350 or methanol/water mixtures. Ethynyl groups often induce π-stacking, favoring monoclinic or orthorhombic systems .
- Data Collection : Collect high-resolution (<1.0 Å) X-ray data at 100 K. Refine with SHELXL, applying restraints for disordered isopropyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
